molecular formula C10H23Cl2N3O B1424051 N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride CAS No. 1220038-12-9

N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride

Cat. No. B1424051
CAS RN: 1220038-12-9
M. Wt: 272.21 g/mol
InChI Key: YNTMPLBRECRTGE-UHFFFAOYSA-N
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Description

“N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride” is a chemical compound with the molecular formula C10H23Cl2N3O . It has an average mass of 272.215 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carboxamide group and a dimethylaminoethyl group . The exact structure can be found in various chemical databases .

Scientific Research Applications

Cancer Research and Carcinogen Formation

One area of research has focused on the role of similar compounds in the formation of carcinogenic N-nitroso compounds. Studies have shown that certain amines and amides, due to their structural similarity to N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride, can act as precursors to these carcinogens. This research emphasizes the importance of understanding the metabolic pathways and potential cancer risks associated with these compounds, especially those found in dietary sources and the environment (Lin, 1986).

Environmental Toxins and Water Safety

Another significant application of research on this compound and its analogs involves studying the presence and effects of nitrosamines, like N-nitrosodimethylamine (NDMA), in water. Investigations into the mechanisms of nitrosamine formation, including those related to compounds with similar structures to this compound, have been crucial for developing strategies to mitigate these toxins in drinking water and wastewater. Such research is vital for ensuring water safety and public health (Nawrocki & Andrzejewski, 2011).

Synthetic Chemistry and Material Science

Research into synthetic routes involving compounds structurally related to this compound has also been of interest, particularly in the context of creating new materials and chemicals with specific desired properties. This includes the development of novel synthetic methods and the exploration of the compound's potential as a building block in organic synthesis, offering insights into more efficient and versatile chemical production techniques (Mi, 2015).

Water Treatment and Membrane Technology

Finally, the study of semi-aromatic polyamides for reverse osmosis (RO) and nanofiltration (NF) membranes, which can be related to the structural features of this compound, has shown promising applications in water treatment and desalination. These investigations are crucial for advancing membrane technologies that improve the efficiency and effectiveness of water purification systems, addressing global challenges in water scarcity and safety (Gohil & Ray, 2017).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]piperidine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-13(2)7-6-12-10(14)9-4-3-5-11-8-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTMPLBRECRTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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